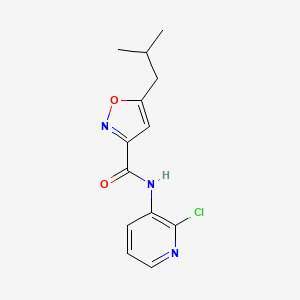![molecular formula C19H23FN4O3S B4597652 ethyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4597652.png)
ethyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C19H23FN4O3S and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.14748994 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Microwave-Assisted Synthesis and Biological Screening : A study by Başoğlu et al. (2013) detailed the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate. These compounds displayed antimicrobial, antilipase, and antiurease activities, highlighting their potential in medicinal chemistry (Başoğlu et al., 2013).
Thiazolecarboxylic Acid Derivatives Synthesis : Dovlatyan et al. (2004) explored acylation and subsequent reactions to produce 2-acetyl(arylsulfonyl)amino derivatives of ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid. These derivatives were further transformed into esters, showcasing the versatility of thiazole compounds in chemical synthesis (Dovlatyan et al., 2004).
Inhibition of Mycobacterium tuberculosis GyrB : Jeankumar et al. (2013) designed and synthesized a series of thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB ATPase. One compound, in particular, demonstrated promising activity against Mycobacterium smegmatis GyrB, Mycobacterium tuberculosis DNA gyrase, and was not cytotoxic at relevant concentrations (Jeankumar et al., 2013).
GPIIb/IIIa Integrin Antagonists : A study by Hayashi et al. (1998) reported on the development of a highly potent and orally active fibrinogen receptor antagonist, featuring a trisubstituted beta-amino acid residue. This compound showcased an excellent profile in inhibiting human platelet aggregation and held therapeutic potential for antithrombotic treatment (Hayashi et al., 1998).
Antimicrobial Properties of Thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-ones : Youssef et al. (2011) synthesized compounds with excellent biocidal properties against various bacteria and fungi, leveraging the structural framework of thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-ones. This work underscores the potential of thiazole derivatives in developing new antimicrobial agents (Youssef et al., 2011).
Properties
IUPAC Name |
ethyl 2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3S/c1-3-27-18(26)17-13(2)21-19(28-17)22-16(25)12-23-8-10-24(11-9-23)15-6-4-14(20)5-7-15/h4-7H,3,8-12H2,1-2H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHROJIQTPQHZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl pivalate](/img/structure/B4597576.png)
![7-(2-phenylethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4597577.png)
![N-(2-hydroxyphenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4597579.png)
![methyl 3-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-2-thiophenecarboxylate](/img/structure/B4597580.png)
![2-{[(3-fluorobenzyl)thio]acetyl}-N-isobutylhydrazinecarbothioamide](/img/structure/B4597588.png)
![7-(4-methyl-1-piperazinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4597595.png)
![butyl 3-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B4597597.png)

![(3-aminothieno[2,3-b]pyridin-2-yl)(1,2-dimethyl-1H-indol-3-yl)methanone](/img/structure/B4597611.png)
![1-[(2,6-dichlorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4597631.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate](/img/structure/B4597633.png)
![2-({4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4597634.png)

![2-({5-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4597662.png)
